3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the fluoroethyl and dipropyl groups, resulting in different chemical properties and biological activities.
1-(2-Fluoroethyl)-3-amino-1H-pyrazole-4-carboxamide: Similar structure but without the dipropyl groups, affecting its solubility and reactivity.
N,N-Dipropyl-3-amino-1H-pyrazole-4-carboxamide: Lacks the fluoroethyl group, leading to different binding affinities and biological effects.
Uniqueness
3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the fluoroethyl and dipropyl groups
Properties
Molecular Formula |
C12H21FN4O |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-amino-1-(2-fluoroethyl)-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H21FN4O/c1-3-6-16(7-4-2)12(18)10-9-17(8-5-13)15-11(10)14/h9H,3-8H2,1-2H3,(H2,14,15) |
InChI Key |
ITNMALYIPKKCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.